4-Chloro-3,5-difluoropyridine
Overview
Description
4-Chloro-3,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2ClF2N. This compound is of significant interest in various fields of chemistry due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. The electron-withdrawing effects of these halogens make this compound a valuable intermediate in the synthesis of more complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to introduce the second fluorine atom . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the chlorination of 2-aminopyridine followed by diazotization and Sandmeyer reaction can yield 2,3,5-trichloropyridine, which is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability imparted by the halogens.
Substitution Reactions: The fluorine atoms can be substituted under specific conditions, often involving strong bases or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF), sodium hydroxide (NaOH), and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Fluorinated Derivatives: Further fluorination can yield polyfluorinated pyridines.
Scientific Research Applications
4-Chloro-3,5-difluoropyridine is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluoropyridine is primarily related to its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms make the pyridine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted derivatives. These properties are exploited in the synthesis of biologically active compounds, where the compound can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
3,4-Difluoropyridine: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
2,5-Difluoropyridine: Another fluorinated pyridine with distinct properties due to the different positions of the fluorine atoms.
2,3,5-Trichloropyridine: Contains three chlorine atoms, making it more reactive in certain substitution reactions.
Uniqueness: 4-Chloro-3,5-difluoropyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring, which imparts specific electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-chloro-3,5-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLMZGRFXTEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620555 | |
Record name | 4-Chloro-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851178-97-7 | |
Record name | 4-Chloro-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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